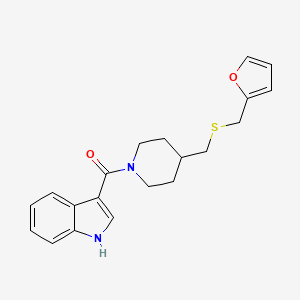

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(1H-indol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and an indole ring . These functional groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan, piperidine, and indole rings contribute to the three-dimensionality of the molecule, which can influence its chemical properties and interactions.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing indole and piperidine rings have been studied for their reactivity. For example, indole derivatives have been evaluated for their antiviral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the three-dimensional structure, and the electronic configuration can all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis Techniques

Research focuses on the synthesis of complex molecules with furan and piperidin components, which are crucial for developing pharmaceuticals and materials with unique properties. For example, Zheng Rui (2010) described a method for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield and providing a foundation for further chemical modifications Zheng Rui, 2010.

Corrosion Inhibition

The application of furan derivatives in corrosion inhibition has been studied, demonstrating their effectiveness in protecting metals in acidic environments. Singaravelu et al. (2022) synthesized a novel organic compound that showed significant inhibition efficiency on mild steel corrosion, highlighting the potential of such molecules in industrial applications Singaravelu & Bhadusha, 2022.

Therapeutic Potential

Compounds with furan and piperidin components have shown promise in therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, exhibiting potent therapeutic properties, which could guide the development of new treatments Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022.

Material Science

In material science, furan derivatives are explored for their solvatochromic, crystallochromic properties, and ability to form specific solid-state structures. Mohamed El-Sayed et al. (2003) synthesized hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, studying their interactions in different environments, which is valuable for designing responsive materials El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003.

Enzymatic Reactions

Furan derivatives also play a role in enzymatic reactions, offering environmentally friendly pathways for chemical synthesis. Dijkman, Groothuis, and Fraaije (2014) discovered an enzyme capable of converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, demonstrating the potential of biocatalysis in sustainable chemistry Dijkman, Groothuis, & Fraaije, 2014.

Mécanisme D'action

Mode of action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the ether oxygen in the furan moiety can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .

Propriétés

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-20(18-12-21-19-6-2-1-5-17(18)19)22-9-7-15(8-10-22)13-25-14-16-4-3-11-24-16/h1-6,11-12,15,21H,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJBJSGXZINGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)

![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)